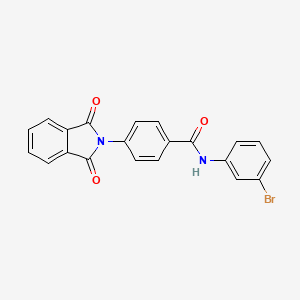![molecular formula C23H18BrNO2 B3569072 2-bromo-4-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)-6-methoxyphenol](/img/structure/B3569072.png)
2-bromo-4-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)-6-methoxyphenol
Descripción general
Descripción
2-bromo-4-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)-6-methoxyphenol is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as "compound X" and has been found to have potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of 2-bromo-4-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)-6-methoxyphenol involves the inhibition of various signaling pathways involved in cancer cell growth and neurodegeneration. It has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cancer cell proliferation. It also activates the Nrf2/ARE signaling pathway, which is involved in reducing oxidative stress and inflammation in neurodegenerative disorders.
Biochemical and Physiological Effects:
2-bromo-4-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)-6-methoxyphenol has been found to have various biochemical and physiological effects. It has been shown to reduce the expression of various oncogenes and increase the expression of tumor suppressor genes in cancer cells. In neurodegenerative disorders, it has been found to reduce oxidative stress and inflammation, which are key factors in the progression of these diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-bromo-4-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)-6-methoxyphenol in lab experiments is its potential therapeutic applications in various diseases. It has also been found to have low toxicity in animal studies, making it a promising candidate for further research. However, one of the limitations is the lack of clinical studies in humans, which limits its potential use in clinical settings.
Direcciones Futuras
There are several future directions for research on 2-bromo-4-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)-6-methoxyphenol. One direction is to investigate its potential use in combination with other chemotherapeutic agents in cancer treatment. Another direction is to explore its potential use in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to determine the optimal dosage and duration of treatment in animal and clinical studies.
Aplicaciones Científicas De Investigación
2-bromo-4-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)-6-methoxyphenol has been found to have potential therapeutic applications in various diseases. In cancer research, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing cell proliferation. In neurodegenerative disorders, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
Propiedades
IUPAC Name |
4-(11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8,11,13(17)-heptaen-12-yl)-2-bromo-6-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrNO2/c1-27-20-12-14(11-18(24)23(20)26)22-17-8-4-7-16(17)21-15-6-3-2-5-13(15)9-10-19(21)25-22/h2-3,5-6,9-12,26H,4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIURZNLQZLJERM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C2=NC3=C(C4=C2CCC4)C5=CC=CC=C5C=C3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B3568989.png)
![3-methoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B3568995.png)
![2-(3-bromo-4-hydroxy-5-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3569018.png)
![2-{4-[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1H-benzimidazol-2-yl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3569026.png)

![3-chloro-N-[3-nitro-5-(3-pyridinyloxy)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B3569038.png)
![5,5'-oxybis[2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B3569052.png)
![methyl {6-chloro-5-[(4-chloro-1-naphthyl)oxy]-1H-benzimidazol-2-yl}carbamate](/img/structure/B3569060.png)
![5-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine](/img/structure/B3569064.png)

![ethyl 2-(4-bromophenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B3569085.png)
![4-{4-[(2-thienylcarbonyl)amino]phenoxy}phthalic acid](/img/structure/B3569087.png)
![2-(3,4-dimethoxyphenyl)-N-{4-[(4-nitrophenyl)thio]phenyl}acetamide](/img/structure/B3569095.png)
![3-[4-(1-naphthyl)-5-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B3569112.png)